Cas no 1804557-23-0 (4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine)

4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H3F3N2O3/c8-7(9,10)15-6-5(14)3(1-11)4(13)2-12-6/h2,13-14H
- InChIKey: CRCYGVMULPFNEU-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C#N)C(=CN=1)O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 274
- トポロジー分子極性表面積: 86.4
- XLogP3: 1.9
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026003224-500mg |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine |
1804557-23-0 | 97% | 500mg |
$1,068.20 | 2022-04-02 | |
Alichem | A026003224-1g |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine |
1804557-23-0 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
Alichem | A026003224-250mg |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine |
1804557-23-0 | 97% | 250mg |
$748.00 | 2022-04-02 |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine 関連文献
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4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine (CAS No. 1804557-23-0)
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1804557-23-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class, characterized by a six-membered aromatic ring containing one nitrogen atom. The structural features of 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine include a cyano group at the 4-position, hydroxyl groups at the 3- and 5-positions, and a trifluoromethoxy group at the 2-position. These substituents contribute to its unique chemical properties and potential biological activities.
The synthesis and characterization of 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine have been subjects of extensive research due to its structural complexity and the diverse pharmacophores it possesses. The presence of electron-withdrawing groups such as the cyano group and the trifluoromethoxy group enhances its reactivity and interaction with biological targets. Additionally, the hydroxyl groups introduce polar characteristics, making it a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The structural motif of 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine has been investigated for its potential applications in drug discovery. Specifically, researchers have focused on its interactions with enzymes and receptors involved in various disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes, making it a promising candidate for further development.
The trifluoromethoxy group is particularly noteworthy due to its ability to modulate metabolic stability and binding affinity. In drug design, trifluoromethylated compounds often exhibit improved pharmacokinetic properties, including enhanced lipophilicity and resistance to metabolic degradation. This feature makes 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine an attractive scaffold for developing novel therapeutics.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to evaluate the binding affinity of 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine to various biological targets. These studies have identified several promising interactions that warrant further experimental validation. For instance, computational models suggest that this compound may interact with proteins involved in inflammatory pathways, offering a potential therapeutic benefit in conditions such as arthritis or autoimmune diseases.
The hydroxyl groups in 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine also provide opportunities for further functionalization. Through selective modifications, researchers can generate derivatives with tailored biological activities. For example, glycosylation or esterification of the hydroxyl groups could enhance solubility or target specificity. Such modifications are crucial for optimizing drug candidates for clinical use.
Moreover, the cyano group at the 4-position serves as a versatile handle for further chemical transformations. It can be reduced to an amine or converted into other functional groups through nucleophilic substitution reactions. This flexibility allows for the synthesis of a wide range of analogs, enabling systematic exploration of structure-activity relationships (SAR).
In conclusion,4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine (CAS No. 1804557-23-0) represents a promising scaffold for pharmaceutical development. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research in this area continues to evolve,4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine is likely to play a significant role in the discovery and development of novel therapeutics.
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